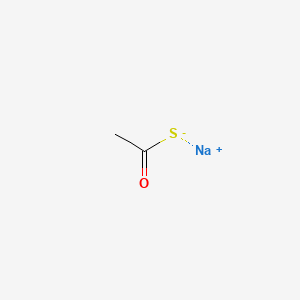
Carbonic acid, ethyl propyl ester
Overview
Description
“Carbonic acid, ethyl propyl ester” is also known as “Carbonic acid, ethyl 2-propenyl ester” or "Allylethyl carbonate" . It has a molecular formula of C6H10O3 and a molecular weight of 130.1418 . It is an ester, which is a compound derived from carboxylic acids and alcohols .
Synthesis Analysis
Esters are usually prepared from carboxylic acids and alcohols . The most straightforward method for accessing carboxylic acids is the direct carboxylation of carbon nucleophiles using CO2 . Transition-metal complexes are well known to catalyze the formation of carboxylic acids from carbon dioxide and various nucleophilic reagents .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is called esterification .
Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding . Therefore, they have boiling points intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .
Scientific Research Applications
Electrochemical Synthesis
- Electrochemical Synthesis of Esters : A study by Zhou et al. (2022) in "Angewandte Chemie" reported on the electrocatalytic carbon monoxide reduction to yield various carbonaceous products, including the synthesis of C3 to C6 acetate esters (e.g., ethyl acetate, propyl acetate) using copper catalysts. This research highlights the electrochemical pathway for synthesizing such esters with high efficiency (Zhou et al., 2022).
Chemical Analysis and Reactions
- Coulometric Generation of H+ Ions : Mihajlović et al. (1990) in "Analytica Chimica Acta" described the use of esters, including ethyl and propyl esters, for the coulometric generation of H+ ions. This method involved oxidizing these esters in propylene carbonate for the titration of organic bases, demonstrating a chemical analysis application of these esters (Mihajlović et al., 1990).
Biodegradation Studies
- Biodegradation in Aquatic Environments : A study by Wang et al. (2018) in "Journal of Hazardous Materials" found that in aquatic environments with the presence of alcohols, the degradation of esters like ethyl and propyl substituted parabens (commonly used preservatives) primarily undergoes transesterification rather than hydrolysis. This research provides insight into the environmental fate of these esters in aquatic systems (Wang et al., 2018).
Mechanism of Action
Target of Action
Ethyl propyl carbonate, also known as Carbonic acid, ethyl propyl ester, is a type of ester. The primary targets of esters are often enzymes or receptors in biochemical pathways . .
Mode of Action
Esters, in general, are known to participate in various chemical reactions, including hydrolysis and alcoholysis . These reactions can lead to the formation of different compounds, which can interact with various targets in the body.
Biochemical Pathways
For instance, they can undergo hydrolysis to form carboxylic acids and alcohols . These products can then participate in other biochemical pathways, affecting various physiological processes.
Pharmacokinetics
They can be metabolized by esterases to produce alcohols and carboxylic acids . The bioavailability of ethyl propyl carbonate would depend on these factors.
Result of Action
For instance, they can affect the pH balance, participate in energy metabolism, and interact with various enzymes and receptors .
Action Environment
The action of ethyl propyl carbonate, like other esters, can be influenced by various environmental factors. For instance, the rate of ester hydrolysis can be affected by factors such as temperature and pH . Moreover, in the context of lithium-ion batteries, the performance of propylene carbonate-based electrolytes (a related compound) has been shown to be influenced by temperature .
Safety and Hazards
It is recommended to avoid excessive heat and light when handling "Carbonic acid, ethyl propyl ester" . Do not breathe gas, fumes, vapor, or spray . In case of insufficient ventilation, wear suitable respiratory equipment . If you feel unwell, seek medical attention and show the label when possible . Avoid contact with skin and eyes .
Properties
IUPAC Name |
ethyl propyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5-9-6(7)8-4-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEDOLFRAIXARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423594 | |
| Record name | Carbonic acid, ethyl propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35363-40-7 | |
| Record name | Carbonic acid, ethyl propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)













